1-bromo-4-(1-methylcyclobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-(1-methylcyclobutyl)benzene, also known as Bromocyclobutane, is an organic compound with the molecular formula C11H13Br and a molecular weight of 225.1 g/mol. This compound is characterized by a benzene ring substituted with a bromine atom and a 1-methylcyclobutyl group. It is commonly used in scientific research and industrial applications.
Vorbereitungsmethoden
1-bromo-4-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1-methylcyclobutylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure the selective bromination of the benzene ring.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
1-bromo-4-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-(1-methylcyclobutyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-4-(1-methylcyclobutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of new carbon-carbon bonds in the presence of a suitable nucleophile . This mechanism is crucial in various synthetic applications, enabling the formation of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
1-bromo-4-(1-methylcyclobutyl)benzene can be compared with other similar compounds, such as:
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.
1-bromo-4-(1-methylcyclopropyl)benzene: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
1-bromo-4-(1-methylcyclopentyl)benzene: A compound with a cyclopentyl group, differing in ring size and steric effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1934433-21-2 |
---|---|
Molekularformel |
C11H13Br |
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
1-bromo-4-(1-methylcyclobutyl)benzene |
InChI |
InChI=1S/C11H13Br/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
LHCUVZLZYNLLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)C2=CC=C(C=C2)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.